3-Methoxy-3-methylbutanehydrazide

Descripción general

Descripción

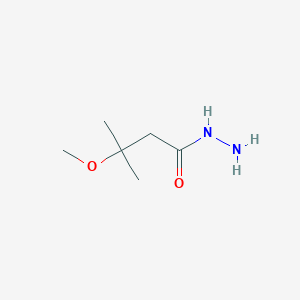

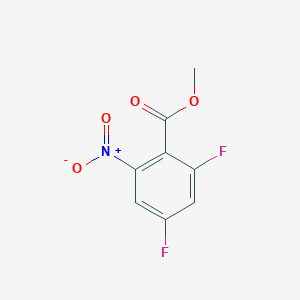

3-Methoxy-3-methylbutanehydrazide is a chemical compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is used for research purposes.

Molecular Structure Analysis

The InChI code for 3-Methoxy-3-methylbutanehydrazide is1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Methoxy-3-methylbutanehydrazide has a molecular weight of 146.19 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Aplicaciones Científicas De Investigación

Kinetics and Reaction Products

One study focused on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound used as a solvent in paints, inks, fragrances, and as a raw material for industrial detergents. The study measured the reaction rate constant and identified reaction products including acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal, discussing potential reaction mechanisms (Aschmann, Arey, & Atkinson, 2011).

Biosynthesis in Grape Berries

Research on methoxypyrazines, which are compounds responsible for herbaceous/vegetal attributes in wines, explored the effect of light exposure and crop level on their concentrations in Cabernet Sauvignon fruit. The study aimed to understand the influence of these variables on the precursor and the expression of a methyltransferase gene responsible for methoxypyrazine biosynthesis (Dunlevy et al., 2013).

Antiproliferative Activity of Indenopyrazoles

Another study synthesized a series of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells. The research suggested that specific substitutions on the indenopyrazole framework were essential for cell growth inhibition and classified one compound as a tubulin inhibitor based on profiling analyses (Minegishi et al., 2015).

Bio-based Solvent Alternatives

Investigations into sustainable alternatives to chlorinated solvents identified 3-methoxybutan-2-one as a renewable oxygenated solvent with the potential to substitute carcinogenic halogenated solvents in some applications. The study highlighted the solvent's low peroxide forming potential and negative Ames mutagenicity test, demonstrating its use in organic synthesis (Jin et al., 2021).

Discovery in Cold Dark Clouds

The discovery of the methoxy radical (CH3O) in the cold and dense core B1-b was reported, based on several lines observed at 3 and 2 mm wavelengths with the IRAM 30 m radio telescope. This finding suggests that methoxy and related compounds play a role in the chemistry of interstellar space, potentially formed on the surface of dust grains and ejected into the gas phase through non-thermal desorption processes (Cernicharo et al., 2012).

Mecanismo De Acción

Target of Action

- The primary targets of 3-Methoxy-3-methylbutanehydrazide are cellular receptors. Receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets . For drugs to exert their effects, they must bind to these receptors with sufficient affinity. Once bound, the drug’s intrinsic activity activates the receptor, leading to downstream signaling.

Mode of Action

- 3-Methoxy-3-methylbutanehydrazide’s mechanism of action involves the cannabinoid system. It interacts with cannabinoid receptors (CB1 and CB2) located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system . Activation of CB1 and CB2 receptors modulates various physiological processes, including pain perception, inflammation, and immune responses.

Propiedades

IUPAC Name |

3-methoxy-3-methylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGYSRNPYRYLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3-methylbutanehydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)

![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)

![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)

![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)